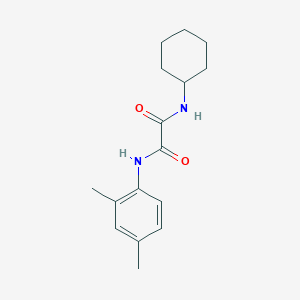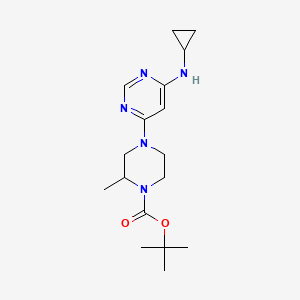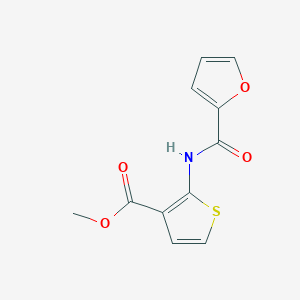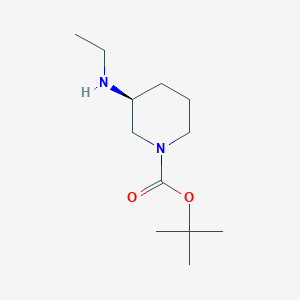![molecular formula C11H14ClN3O2 B2382893 1-[(4-メトキシフェノキシ)メチル]-1H-ピラゾール-4-アミン塩酸塩 CAS No. 1431962-79-6](/img/structure/B2382893.png)
1-[(4-メトキシフェノキシ)メチル]-1H-ピラゾール-4-アミン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methoxyphenoxy)methyl-1H-pyrazol-4-amine hydrochloride is an organic compound used in a wide range of scientific research applications. It is a member of the pyrazole family, which is composed of five-membered rings of nitrogen and carbon atoms. This compound has a molecular weight of 215.6 g/mol and a melting point of 212°C. It is a white crystalline solid with a slight odor. It is soluble in organic solvents, including methanol, ethanol, and acetone.
科学的研究の応用
生物活性天然物のビルディングブロック
“1-[(4-メトキシフェノキシ)メチル]-1H-ピラゾール-4-アミン塩酸塩”などのフェノール誘導体は、生物活性天然物の合成のためのビルディングブロックとして高い可能性を秘めています . これらの化合物は、さまざまな官能基を持つ複雑な分子を作成するために使用でき、創薬と開発の可能性を広げます .
導電性ポリマー
この化合物は、導電性ポリマーの合成に使用できます。 これらの材料は、電子デバイス、センサー、エネルギー貯蔵システムの製造など、幅広い用途があります .
プラスチック、接着剤、塗料業界
“1-[(4-メトキシフェノキシ)メチル]-1H-ピラゾール-4-アミン塩酸塩”は、これらの材料の熱安定性と難燃性を向上させる能力により、プラスチック、接着剤、塗料の製造に使用されています .
抗酸化物質
この化合物は、抗酸化物質として潜在的な用途があります。 抗酸化物質は、環境やその他のプレッシャーへの反応として体が生成する不安定な分子であるフリーラジカルによって引き起こされる細胞への損傷を予防または遅らせることができる物質です .
紫外線吸収剤
“1-[(4-メトキシフェノキシ)メチル]-1H-ピラゾール-4-アミン塩酸塩”は、紫外線吸収剤として使用できます。 これは、日焼け止めや屋外用プラスチックなど、紫外線の有害な影響から保護を必要とする製品に役立ちます .
難燃剤
この化合物は、難燃剤として用途があります。 難燃剤は、プラスチックや繊維などの製造された材料や、表面仕上げとコーティングに添加される化学物質であり、火災の発生を抑制、抑制、または遅らせることで火災の蔓延を防ぎます .
抗腫瘍および抗炎症効果
研究によると、“1-[(4-メトキシフェノキシ)メチル]-1H-ピラゾール-4-アミン塩酸塩”などのm-アリロキシフェノールは、抗腫瘍および抗炎症効果など、潜在的な生物学的活性を持っています .
複雑な分子の合成
m-アリロキシフェノールの調製のための革新的な合成法が開発され、エステル、ニトリル、ハロゲンなどの官能基を持つ複雑なm-アリロキシフェノールの調製が可能になり、これらの化合物の特定の特性が与えられています .
作用機序
1-(4-Methoxyphenoxy)methyl-1H-pyrazol-4-amine hydrochloride is believed to act as an inhibitor of enzymes, such as proteases, phosphatases, and kinases, which are involved in various biochemical pathways. It is thought to bind to the active site of the enzyme, thereby blocking its activity.
Biochemical and Physiological Effects
1-(4-Methoxyphenoxy)methyl-1H-pyrazol-4-amine hydrochloride has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in various biochemical pathways, such as proteases, phosphatases, and kinases. In addition, it has been found to have anti-inflammatory, anti-cancer, and anti-viral properties.
実験室実験の利点と制限
1-(4-Methoxyphenoxy)methyl-1H-pyrazol-4-amine hydrochloride has several advantages for use in laboratory experiments. It is a relatively stable compound and is soluble in organic solvents, such as methanol, ethanol, and acetone. In addition, it is relatively inexpensive and can be easily synthesized from readily available materials. However, it is important to note that the compound is toxic and should be handled with care.
将来の方向性
1-(4-Methoxyphenoxy)methyl-1H-pyrazol-4-amine hydrochloride has potential for use in a variety of scientific research applications. Future research should focus on exploring its potential as an inhibitor of enzymes involved in biochemical pathways, as well as its potential as an anti-inflammatory, anti-cancer, and anti-viral agent. In addition, further research should be conducted to explore its potential as a ligand in the synthesis of metal complexes and as a substrate in the synthesis of DNA and RNA. Finally, research should be conducted to investigate the potential toxic effects of the compound and to develop methods for safely handling and storing it.
合成法
1-(4-Methoxyphenoxy)methyl-1H-pyrazol-4-amine hydrochloride can be synthesized from 4-methoxybenzaldehyde and hydrazine monohydrate in a two-step reaction. The first step involves the condensation of the aldehyde and hydrazine to form a hydrazone intermediate. This intermediate is then reacted with ethylene glycol to form 1-(4-methoxyphenoxy)methyl-1H-pyrazol-4-amine hydrochloride.
特性
IUPAC Name |
1-[(4-methoxyphenoxy)methyl]pyrazol-4-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2.ClH/c1-15-10-2-4-11(5-3-10)16-8-14-7-9(12)6-13-14;/h2-7H,8,12H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQWNAUGNLYQPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCN2C=C(C=N2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(2,3-Dimethylphenyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2382810.png)
![2-[8-(5-Chloro-2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-3-yl]acetamide](/img/structure/B2382813.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-isopropoxybenzamide](/img/structure/B2382814.png)

![5-((4-Benzhydrylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2382816.png)




![3-Benzyl-7-[(4-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2382826.png)
![2-Amino-2-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2382827.png)


![3-(3-Aminophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2382832.png)
